![molecular formula C25H23N5O6 B2498621 ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-17-8](/img/structure/B2498621.png)

ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

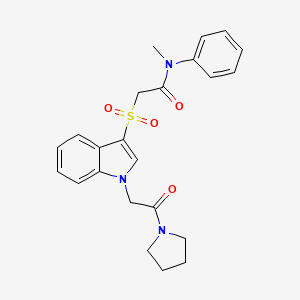

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group could potentially undergo reduction reactions, while the carboxylate ester could be subject to hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Applications De Recherche Scientifique

Novel Pyridoimidazo Triazinones Synthesis

A study by Zamora et al. (2004) explores the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones, highlighting the potential biological activity of these compounds. The research process involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, leading to substituted nitro carboxamidoimidazopyridines. Further chemical modifications produced 1-oxo-2-substituted pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, emphasizing the strategic approach to generate these biologically promising compounds (Zamora et al., 2004).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported on the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which were produced through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles. Notably, one of the synthesized imidazo[1,2-a]pyridine derivatives demonstrated efficiency as a fluorescent probe for mercury ions, highlighting its potential application in environmental monitoring and safety assessments (Shao et al., 2011).

Anticancer Activity of Heterocycles

Research by Abdel-Motaal et al. (2020) focused on the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors. The study assessed these compounds for their anticancer activity against the colon HCT-116 human cancer cell line, revealing potent activities of certain compounds. This work underscores the potential of such heterocycles in developing anticancer therapeutics (Abdel-Motaal et al., 2020).

Novel Ethyl 2-Amino-6-Ferrocenylpyrimidine-5-Carboxylates Synthesis

Klimova et al. (2012) investigated the synthesis of ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative dehydrogenation products. These compounds were tested in vitro against various human tumor cell lines, identifying specific biological activities towards certain cell lines. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of antitumor agents (Klimova et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O6/c1-4-36-25(33)19-13-18-21(26-20-10-5-6-11-28(20)24(18)32)29(14-15(2)3)22(19)27-23(31)16-8-7-9-17(12-16)30(34)35/h5-13,15H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVIIQHEDAFPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)

![N-SEC-BUTYL-2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE](/img/structure/B2498548.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2498549.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)